

# Application Notes and Protocols for Measuring Prolactin Levels Following Quinagolide Treatment

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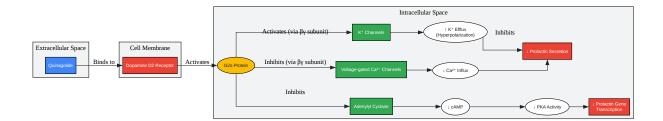
### Introduction

**Quinagolide** is a non-ergot-derived, selective dopamine D2 receptor agonist utilized in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[1][2] Prolactin secretion from the lactotroph cells of the anterior pituitary is tonically inhibited by dopamine.[3][4] **Quinagolide** mimics this action by binding with high affinity to dopamine D2 receptors on lactotrophs, leading to a potent and long-lasting suppression of both basal and stimulated prolactin secretion.[3] This document provides detailed methodologies for the accurate measurement of prolactin levels in a research or clinical setting following treatment with **quinagolide**, which is crucial for assessing therapeutic efficacy and dose-response relationships. The prolactin-lowering effect of **quinagolide** typically begins within 2 hours of administration, reaches its maximum between 4 to 6 hours, and is sustained for at least 24 hours.

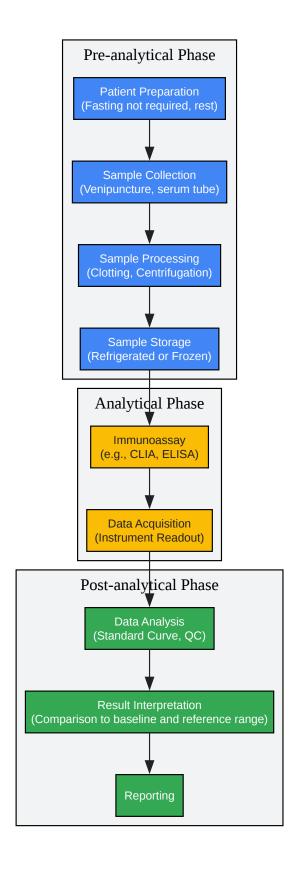
## Signaling Pathway of Quinagolide Action

**Quinagolide** exerts its inhibitory effect on prolactin secretion primarily through the activation of dopamine D2 receptors on pituitary lactotrophs. This activation initiates a signaling cascade that ultimately reduces prolactin gene expression and exocytosis. The key steps in this pathway are illustrated in the diagram below.









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## References

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